molecular formula C14H17NO3 B1510282 tert-Butyl 5-methoxy-1H-indole-3-carboxylate CAS No. 1033265-55-2

tert-Butyl 5-methoxy-1H-indole-3-carboxylate

Cat. No. B1510282
CAS RN: 1033265-55-2
M. Wt: 247.29 g/mol
InChI Key: RLUABYIWAMNZJD-UHFFFAOYSA-N
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Description

Tert-Butyl 5-methoxy-1H-indole-3-carboxylate, also known as BMT-7, is a chemical compound that belongs to the class of indole derivatives. It is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMT-7 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of tert-Butyl 5-methoxy-1H-indole-3-carboxylate is not fully understood. However, it has been suggested that tert-Butyl 5-methoxy-1H-indole-3-carboxylate exerts its pharmacological effects by modulating various signaling pathways. tert-Butyl 5-methoxy-1H-indole-3-carboxylate has been found to inhibit the production of pro-inflammatory cytokines and oxidative stress, which are implicated in the pathogenesis of various diseases. tert-Butyl 5-methoxy-1H-indole-3-carboxylate has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular defense mechanisms.
Biochemical and Physiological Effects:
tert-Butyl 5-methoxy-1H-indole-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. tert-Butyl 5-methoxy-1H-indole-3-carboxylate has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, tert-Butyl 5-methoxy-1H-indole-3-carboxylate has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Tert-Butyl 5-methoxy-1H-indole-3-carboxylate is a relatively stable compound that can be easily synthesized in the laboratory. It has been found to exhibit various pharmacological activities, making it a promising candidate for therapeutic applications. However, the exact mechanism of action of tert-Butyl 5-methoxy-1H-indole-3-carboxylate is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, the potential toxicity of tert-Butyl 5-methoxy-1H-indole-3-carboxylate needs to be evaluated before it can be considered for clinical use.

Future Directions

There are several future directions for research on tert-Butyl 5-methoxy-1H-indole-3-carboxylate. One potential direction is to explore its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its anti-tumor properties and its potential as a cancer therapeutic. Additionally, the mechanism of action of tert-Butyl 5-methoxy-1H-indole-3-carboxylate needs to be further elucidated to understand its pharmacological properties fully. Finally, the potential toxicity of tert-Butyl 5-methoxy-1H-indole-3-carboxylate needs to be evaluated in animal models before it can be considered for clinical use.
Conclusion:
In conclusion, tert-Butyl 5-methoxy-1H-indole-3-carboxylate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties. The synthesis of tert-Butyl 5-methoxy-1H-indole-3-carboxylate is a relatively straightforward process, and the compound can be obtained in good yields. However, further research is needed to fully understand the mechanism of action of tert-Butyl 5-methoxy-1H-indole-3-carboxylate and its potential as a therapeutic agent.

Scientific Research Applications

Tert-Butyl 5-methoxy-1H-indole-3-carboxylate has been found to exhibit various pharmacological activities, making it a potential candidate for therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. tert-Butyl 5-methoxy-1H-indole-3-carboxylate has also been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

tert-butyl 5-methoxy-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)11-8-15-12-6-5-9(17-4)7-10(11)12/h5-8,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUABYIWAMNZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743504
Record name tert-Butyl 5-methoxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-methoxy-1H-indole-3-carboxylate

CAS RN

1033265-55-2
Record name tert-Butyl 5-methoxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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